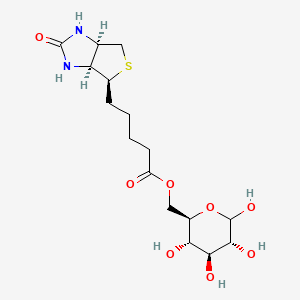

Biotin-D-Glucose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Biotin-D-Glucose is a multifunctional dye that plays a significant role in various biological experiments. It is used to observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms . This compound is also utilized in traditional fields such as textile dyeing and emerging fields like functional textile processing, food pigments, and dye-sensitized solar cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-D-Glucose involves the conjugation of biotin and glucose. . The glucose moiety is typically introduced through glycosylation reactions, where glucose is attached to biotin under specific conditions.

Industrial Production Methods

Industrial production of biotin often involves microbial fermentation processes. Microorganisms such as Bacillus subtilis, Bacillus sphaericus, Escherichia coli, and Pseudomonas mutabilis are used to produce biotin through fermentation . The biotin produced is then conjugated with glucose to form this compound.

Chemical Reactions Analysis

Types of Reactions

Biotin-D-Glucose undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in this compound.

Substitution: Substitution reactions can replace specific atoms or groups in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions include various biotinylated glucose derivatives, which can be used in different applications such as labeling, detection, and analysis in biological experiments.

Scientific Research Applications

Glycemic Control

Research indicates that biotin supplementation can significantly improve glycemic control in patients with diabetes. A systematic review of randomized controlled trials demonstrated that biotin administration reduced fasting blood glucose levels and improved overall glycemic parameters. For instance, one study found that participants taking 9 mg of biotin daily experienced a decrease in fasting blood glucose concentration by approximately 45% after one month .

Table 1: Summary of Clinical Trials on Biotin Supplementation for Glycemic Control

| Study Reference | Dosage (mg/day) | Duration (days) | FBG Reduction (%) | HbA1c Improvement (%) |

|---|---|---|---|---|

| Lazo et al. | 9 | 30 | 45 | Not reported |

| Gregory et al. | 2 | 28 | 52.8 | Not reported |

| Armida | 1.5 | 28 | Not reported | 0.714 |

Lipid Profile Improvement

Biotin-D-Glucose has also been observed to positively influence lipid profiles in diabetic patients. Studies have reported reductions in total cholesterol and triglyceride levels following biotin supplementation . This effect is attributed to biotin's role in enhancing glucokinase activity, which regulates lipid metabolism alongside glucose metabolism.

Clinical Case Study on Type 2 Diabetes

A clinical case study involving a cohort of patients with Type 2 diabetes showed that those supplemented with biotin experienced significant improvements in their glycemic control markers over a three-month period compared to control groups not receiving biotin . The study highlighted the potential for biotin as an adjunct therapy alongside traditional diabetes medications.

Animal Studies

In animal models, particularly diabetic rats, biotin supplementation led to improved glucose tolerance tests (GTT) and insulin tolerance tests (ITT), indicating enhanced metabolic function . These findings support the hypothesis that biotin can ameliorate diabetic conditions through multiple pathways.

Mechanism of Action

Biotin-D-Glucose exerts its effects through its interaction with specific molecular targets and pathways. Biotin acts as a coenzyme for carboxylases, facilitating carboxylation reactions essential for metabolism . The glucose moiety allows for specific targeting and binding to glucose receptors and transporters, enhancing the compound’s functionality in biological systems .

Comparison with Similar Compounds

Similar Compounds

Biotin: A water-soluble vitamin that acts as a coenzyme in carboxylation reactions.

Glucose: A simple sugar that serves as a primary energy source for cells.

Biotinylated Compounds: Various compounds conjugated with biotin for specific applications.

Uniqueness

Biotin-D-Glucose is unique due to its dual functionality, combining the properties of biotin and glucose. This allows it to be used in a wide range of applications, from biological experiments to industrial processes, making it a versatile and valuable compound in scientific research .

Properties

Molecular Formula |

C16H26N2O8S |

|---|---|

Molecular Weight |

406.5 g/mol |

IUPAC Name |

[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate |

InChI |

InChI=1S/C16H26N2O8S/c19-10(25-5-8-12(20)13(21)14(22)15(23)26-8)4-2-1-3-9-11-7(6-27-9)17-16(24)18-11/h7-9,11-15,20-23H,1-6H2,(H2,17,18,24)/t7-,8+,9-,11-,12+,13-,14+,15?/m0/s1 |

InChI Key |

KTMYRZMFYBLHFO-RXQVDGKZSA-N |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)OC[C@@H]3[C@H]([C@@H]([C@H](C(O3)O)O)O)O)NC(=O)N2 |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)OCC3C(C(C(C(O3)O)O)O)O)NC(=O)N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.